
4-bromobuta-1,2-diene
Overview
Description
4-Bromobuta-1,2-diene, also known as allenylmethyl bromide, is an organic compound with the molecular formula C4H5Br. It is a derivative of butadiene, where one hydrogen atom is replaced by a bromine atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobuta-1,2-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,4-dibromo-2-butene. This reaction typically requires a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under reflux conditions . Another method involves the bromination of butadiene followed by dehydrobromination .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions followed by purification processes to isolate the desired product. The use of phase-transfer catalysts can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobuta-1,2-diene undergoes various chemical reactions, including:
Addition Reactions: It can participate in 1,2- and 1,4-addition reactions with strong acids like hydrogen bromide (HBr).
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Polymerization: It can undergo polymerization reactions to form polybutadiene derivatives.
Common Reagents and Conditions:
Hydrogen Bromide (HBr): Used in addition reactions to form bromo-substituted products.
Strong Bases (KOH, NaOH): Used in dehydrohalogenation reactions to form the diene.
Major Products:
1,2-Addition Product: Formed at lower temperatures under kinetic control.
1,4-Addition Product: Formed at higher temperatures under thermodynamic control.
Scientific Research Applications
4-Bromobuta-1,2-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromobuta-1,2-diene involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- 1-Bromo-2,3-butadiene
- 2,3-Butadienyl bromide
- 4-Chloro-1,2-butadiene
Comparison: 4-Bromobuta-1,2-diene is unique due to its allenic structure, which imparts distinct reactivity compared to other butadiene derivatives. Its ability to undergo both 1,2- and 1,4-addition reactions makes it versatile in synthetic applications .
Properties
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h3H,1,4H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNVSARGOSPIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447105 | |
| Record name | 1,2-Butadiene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18668-68-3 | |
| Record name | 1,2-Butadiene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)
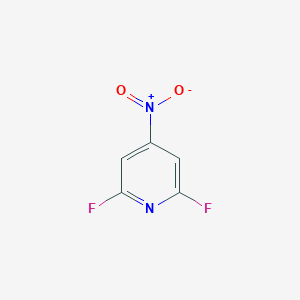
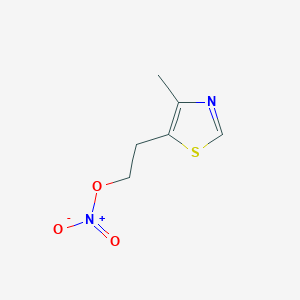
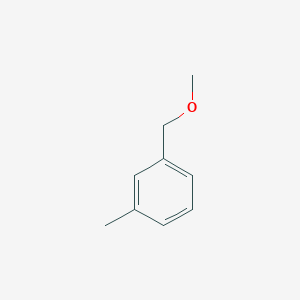
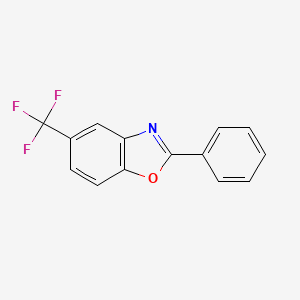
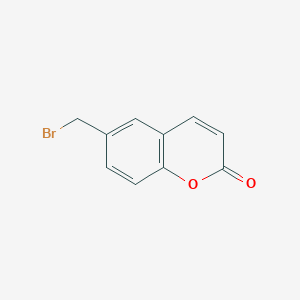

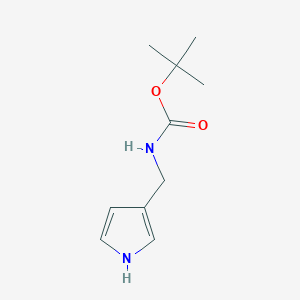
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)
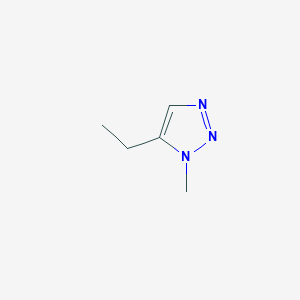
![Carbamic acid,N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B6596648.png)
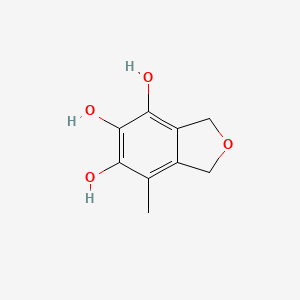
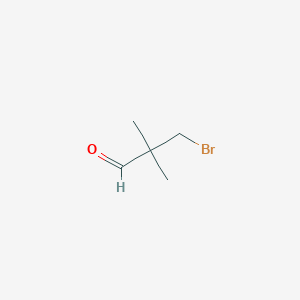
amine](/img/structure/B6596679.png)
